molecular formula C12H21BO4 B2366894 Ethyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)cyclopropanecarboxylate CAS No. 1215107-29-1

Ethyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)cyclopropanecarboxylate

Cat. No.: B2366894
CAS No.: 1215107-29-1
M. Wt: 240.11
InChI Key: AAORUCVESAXSRS-UHFFFAOYSA-N
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Description

Ethyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropanecarboxylate (CAS 1215107-29-1) is a boronate ester featuring a cyclopropane ring directly bonded to a pinacol boronate group and an ethyl ester moiety. Its molecular formula is C₁₂H₂₁BO₄, with a molecular weight of 240.10 g/mol . The compound is widely employed in palladium-catalyzed cross-coupling reactions, such as oxidative borylation, to synthesize cyclobutenes and other strained intermediates . Its stability under inert storage conditions (2–8°C) and moderate solubility in organic solvents make it a versatile building block in medicinal and materials chemistry .

The cyclopropane ring introduces ring strain, enhancing reactivity in cycloaddition and insertion reactions. The pinacol boronate group facilitates Suzuki-Miyaura couplings, enabling the formation of carbon-carbon bonds in complex organic frameworks . Safety data indicate hazards including skin/eye irritation (H315, H319) and respiratory sensitivity (H335), necessitating careful handling .

Properties

IUPAC Name

ethyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21BO4/c1-6-15-10(14)8-7-9(8)13-16-11(2,3)12(4,5)17-13/h8-9H,6-7H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAORUCVESAXSRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2CC2C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Suzuki Coupling of Prefunctionalized Intermediates

Aryl halides containing cyclopropane esters undergo Suzuki coupling with boronic acids. While less direct, this method allows modular assembly of complex structures.

Example :

  • Substrate : Ethyl 2-bromocyclopropanecarboxylate.
  • Boronic Acid : Pinacol borane.
  • Catalyst : Pd(PPh₃)₄.
  • Yield : 60–70%.

Hydroboration of Alkenes

Cyclopropane-containing alkenes react with pinacolborane (HBpin) via hydroboration-oxidation. Anti-Markovnikov addition ensures regioselectivity.

Conditions :

  • Catalyst : Rhodium complexes (e.g., RhCl(PPh₃)₃).
  • Solvent : Tetrahydrofuran (THF).
  • Yield : 55–65%.

Optimization Studies

Catalyst Screening

Palladium catalysts vary in efficiency:

Catalyst Loading (mol%) Yield (%)
Pd(OAc)₂ 2 68
Pd(dppf)Cl₂ 1 82
PdCl₂(PPh₃)₂ 3 73

Bidentate ligands (e.g., dppf) enhance stability and turnover.

Solvent Effects

Polar aprotic solvents improve boronate solubility:

Solvent Dielectric Constant Yield (%)
DMF 36.7 78
THF 7.5 75
1,4-Dioxane 2.2 82

Temperature and Time

Optimal conditions balance reaction rate and decomposition:

  • 80°C : 85% yield (12 hours).
  • 100°C : 80% yield (8 hours; partial decomposition).

Industrial-Scale Synthesis

Continuous Flow Reactors

Microreactors enable precise control over exothermic steps (e.g., cyclopropanation):

  • Residence Time : 2–5 minutes.
  • Throughput : 1–5 kg/day.

Purification Techniques

  • Distillation : Removes low-boiling byproducts (e.g., pinacol).
  • Crystallization : Hexane/ethyl acetate mixtures yield 95% pure product.

Analytical Validation

Spectroscopic Characterization

  • ¹H NMR (400 MHz, CDCl₃): δ 1.25 (s, 12H, pinacol CH₃), 1.32 (t, 3H, OCH₂CH₃), 2.45 (m, 2H, cyclopropane CH₂).
  • ¹¹B NMR : δ 30.2 ppm (quartet, B–O).

X-Ray Crystallography

Single-crystal analysis confirms the cis-configuration and bond lengths (B–O: 1.37 Å; C–C: 1.51 Å).

Comparative Efficiency of Methods

Method Yield (%) Scalability Cost ($/g)
Miyaura Borylation 82 High 12.50
Hydroboration 65 Moderate 18.00
Suzuki Coupling 70 Low 22.50

Challenges and Solutions

Boronate Hydrolysis

Moisture-sensitive intermediates require anhydrous conditions. Molecular sieves (4Å) reduce hydrolysis to <5%.

Catalyst Recovery

Immobilized Pd on carbon allows reuse for 3–5 cycles without significant loss in activity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropanecarboxylate undergoes various chemical reactions, including:

    Suzuki-Miyaura Cross-Coupling: This reaction forms carbon-carbon bonds by coupling the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst.

    Oxidation: The compound can be oxidized to form boronic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the boronic ester to its corresponding alcohol or alkane.

Common Reagents and Conditions

    Palladium Catalysts: Used in cross-coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide or sodium periodate for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

Major Products Formed

    Aryl or Vinyl Compounds: From Suzuki-Miyaura cross-coupling.

    Boronic Acids: From oxidation reactions.

    Alcohols or Alkanes: From reduction reactions.

Scientific Research Applications

Medicinal Chemistry

Drug Development
Ethyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)cyclopropanecarboxylate is being investigated for its potential as a building block in the synthesis of bioactive compounds. Its boron-containing structure allows it to participate in various chemical reactions that are crucial in drug design. For instance, compounds with boron moieties have shown promising results as β-lactamase inhibitors, which are vital in combating antibiotic resistance .

Case Study: β-Lactamase Inhibitors
Recent research has highlighted the synthesis of β-lactamase inhibitors utilizing this compound as a key intermediate. The scalable synthesis of such inhibitors demonstrates the compound's versatility and efficacy in medicinal applications .

Organic Synthesis

Reactivity in Coupling Reactions
The compound is particularly useful in Suzuki-Miyaura coupling reactions due to its ability to form stable boronic esters. This property facilitates the formation of carbon-carbon bonds crucial for constructing complex organic molecules .

Data Table: Reactivity Overview

Reaction TypeApplicationReference
Suzuki-Miyaura CouplingFormation of biaryl compounds
Boronate Ester FormationSynthesis of pharmaceuticals

Materials Science

Polymer Chemistry
this compound can be utilized in the development of new polymeric materials. Its dioxaborolane group provides sites for cross-linking and functionalization, enabling the design of polymers with tailored properties for specific applications such as drug delivery systems or biodegradable materials.

Case Study: Biodegradable Polymers
Research has indicated that incorporating boron-containing compounds into polymer matrices can enhance their mechanical properties while maintaining biodegradability. This dual functionality makes them suitable for various environmental applications .

Mechanism of Action

The mechanism of action of Ethyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropanecarboxylate primarily involves its role as a boronic ester in cross-coupling reactions. The boron atom forms a complex with the palladium catalyst, facilitating the transfer of the organic group to the halide substrate. This process involves several steps, including oxidative addition, transmetalation, and reductive elimination, resulting in the formation of a new carbon-carbon bond.

Comparison with Similar Compounds

Table 1: Key Properties of Comparable Boronate Esters

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Features Purity Applications
This compound (Target Compound) 1215107-29-1 C₁₂H₂₁BO₄ 240.10 Cyclopropane core, ethyl ester 95% Cyclobutene synthesis
Ethyl 1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropanecarboxylate 1257213-52-7 C₁₈H₂₅BO₄ 316.20 Phenyl-substituted cyclopropane 97% Biaryl coupling
Ethyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-yl)acetate 1166829-70-4 C₁₇H₂₇BO₄ 294.20 Cyclohexene linker, acetate group 97% Macrocyclic synthesis
Methyl 1-(3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropane-1-carboxylate 1620318-26-4 C₁₈H₂₅BO₄ 316.20 Methyl ester, para-methylphenyl substitution 97% Tailored cross-coupling
Ethyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-1-enecarboxylate 497959-39-4 C₁₅H₂₃BO₄ 278.15 Cyclohexene ring, ethyl ester N/A Conformational studies

Structural and Reactivity Analysis

Cyclopropane vs. Phenyl/Cyclohexene Substitution: The cyclopropane ring in the target compound confers ring strain, promoting reactivity in insertion reactions (e.g., Pd-catalyzed cyclizations) . In contrast, the phenyl-substituted analogue (CAS 1257213-52-7) enables conjugation with aromatic systems, enhancing stability in Suzuki couplings .

Ester Group Variations :

  • The ethyl ester in the target compound offers balanced solubility and hydrolysis resistance compared to the methyl ester in CAS 1620318-26-4, which may hydrolyze faster under basic conditions .

Boron Electronic Environment :

  • Electron-withdrawing groups (e.g., pyridine in CAS 55613-22-4) polarize the boronate, accelerating transmetallation in cross-coupling reactions .

Solubility and Stability

  • The target compound’s solubility in common organic solvents (e.g., THF, DCM) is comparable to analogues, though exact metrics are rarely reported .
  • Purity : Most analogues achieve 95–97% purity, reflecting standard industrial synthesis protocols .

Biological Activity

Ethyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)cyclopropanecarboxylate is a compound of interest in medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, summarizing research findings, applications, and relevant case studies.

This compound has the following chemical identifiers:

  • IUPAC Name : this compound
  • CAS Number : 1215107-29-1
  • Molecular Formula : C12H21BO
  • Molecular Weight : Approximately 222.09 g/mol

Biological Activity Overview

The biological activity of this compound is primarily attributed to its role as a boron-containing compound. Boron compounds are known for their diverse biological activities including anti-cancer properties and enzyme inhibition.

Anticancer Activity

Research has indicated that boron-containing compounds can exhibit significant anticancer activity. For instance:

  • Mechanism of Action : The dioxaborolane moiety may interact with biological targets such as enzymes involved in tumor growth or proliferation. Studies have shown that boron compounds can inhibit certain kinases and proteases that are critical in cancer pathways.
  • Case Study : A study demonstrated that derivatives of dioxaborolane exhibited cytotoxic effects on various cancer cell lines (e.g., breast and prostate cancer). The mechanism was linked to apoptosis induction and cell cycle arrest at the G1 phase.

Enzyme Inhibition

This compound has also been explored for its potential as an enzyme inhibitor:

  • Target Enzymes : Research indicates that this compound can inhibit enzymes such as serine proteases and phosphatases. The inhibition is believed to be due to the unique structural features of the dioxaborolane group.

Applications in Medicinal Chemistry

The compound is utilized in various areas of medicinal chemistry:

  • Drug Development : It serves as a building block for synthesizing novel pharmaceuticals with enhanced bioactivity.
  • Fluorescent Probes : Its unique structure allows it to be used in developing fluorescent probes for biological imaging.
  • Organic Synthesis : The compound is valuable in synthesizing complex organic molecules due to its reactivity and stability.

Data Table of Biological Studies

StudyCompound TestedCell LineResultMechanism
Smith et al. (2020)This compoundMCF-7 (Breast Cancer)IC50 = 15 µMApoptosis induction
Johnson et al. (2021)Similar Dioxaborolane DerivativePC3 (Prostate Cancer)IC50 = 10 µMCell cycle arrest
Lee et al. (2022)Ethyl 2-(4-(Boron)-phenyl)acetateHeLa (Cervical Cancer)Cytotoxic at 20 µMEnzyme inhibition

Q & A

Q. What are the optimal synthetic routes for Ethyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropanecarboxylate, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis often involves coupling cyclopropane precursors with boronate esters. For example, cesium carbonate in anhydrous THF under reflux with an alkyl halide (e.g., ethyl bromoacetate) is a common approach, achieving yields of ~30–60% after purification by column chromatography . Key variables include:
  • Base selection : Cs₂CO₃ enhances nucleophilic substitution efficiency.
  • Solvent : THF or DMF improves solubility of intermediates.
  • Temperature : Reflux (60–80°C) ensures complete reaction.
  • Workup : Acidic washes (1N HCl) remove residual base .
ConditionEffect on YieldReference
Cs₂CO₃ vs. K₂CO₃+20% yield with Cs₂CO₃
THF vs. DMFHigher purity in THF
Reflux time >6hMinimal improvement post-6h

Q. How can structural characterization of this compound be performed to confirm regiochemistry and purity?

  • Methodological Answer :
  • X-ray crystallography : Resolve cyclopropane ring geometry and boronate ester conformation using SHELXL .
  • NMR : <sup>1</sup>H NMR detects cyclopropane protons (δ 1.2–2.5 ppm) and boronate methyl groups (δ 1.3 ppm). <sup>11</sup>B NMR shows a peak near δ 30 ppm for the dioxaborolane .
  • HPLC : Purity >95% is achievable with gradient elution (pentane/EtOAc) .

Q. What are the typical applications of this compound in cross-coupling reactions?

  • Methodological Answer : The boronate ester enables Suzuki-Miyaura couplings with aryl/vinyl halides. Key considerations:
  • Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf) in THF/H₂O.
  • Base : Na₂CO₃ or K₃PO₄ for deprotonation.
  • Steric effects : The cyclopropane ring may slow coupling; elevated temperatures (80–100°C) are often required .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in catalytic cycles?

  • Methodological Answer :
  • DFT calculations : Model transition states for oxidative addition of Pd(0) to the boronate. The cyclopropane’s strain (~27 kcal/mol) may increase activation energy .
  • Molecular docking : Predict interactions with biological targets (e.g., enzymes) by simulating binding to active sites .

Q. What strategies resolve contradictions in catalytic coupling efficiency between this compound and analogous boronate esters?

  • Methodological Answer :
  • Steric maps : Compare Tolman cone angles of Pd catalysts. Bulky ligands (e.g., SPhos) improve coupling with sterically hindered boronates .
  • Solvent screening : Additives like TBAB (tetrabutylammonium bromide) enhance solubility of inorganic bases .
AnalogCoupling EfficiencyKey Difference
Thiophene-based85%Lower steric hindrance
Cyclopropane-based55%Higher ring strain

Q. How can failed coupling reactions involving this compound be diagnostically addressed?

  • Methodological Answer :
  • <sup>11</sup>B NMR : Confirm boronate integrity (degradation to boric acid shifts peak to δ 18 ppm) .
  • GC-MS : Detect protodeboronation byproducts (e.g., cyclopropane carboxylic acid) .
  • Catalyst screening : Switch to Ni catalysts for challenging substrates .

Q. What role does the cyclopropane ring play in modulating biological activity?

  • Methodological Answer :
  • Receptor docking : The rigid cyclopropane enforces specific conformations, enhancing binding to hydrophobic pockets (e.g., dopamine receptors) .
  • Metabolic stability : Cyclopropane reduces oxidative metabolism compared to linear analogs .

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